Birinapant (CAS 1260251-31-7) is a highly selective, second-generation bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic and IAP (Inhibitor of Apoptosis Protein) antagonist. Designed to overcome the limitations of early-generation pan-IAP inhibitors, it exhibits sub-nanomolar binding affinity for cIAP1 (Kd < 1 nM) and moderate affinity for XIAP (Kd = 45 nM) . For procurement professionals and assay developers, Birinapant serves as a critical benchmark material for bivalent IAP antagonism, offering defined high solubility (>40.3 mg/mL in DMSO) and a specifically engineered tolerability profile that prevents the lethal systemic toxicity associated with triple IAP knockout models[1]. Its primary industrial and scientific value lies in its ability to selectively degrade TRAF2-bound cIAPs and induce caspase-dependent apoptosis, making it an indispensable tool for oncology formulation, immunology research, and high-throughput screening workflows.
Substituting Birinapant with monovalent SMAC mimetics (such as LCL161 or GDC-0152) or first-generation bivalent analogs (such as BV6 or Compound A) fundamentally compromises experimental integrity and in vivo viability. Monovalent substitutes lack the structural capacity to simultaneously bridge two BIR domains, resulting in significantly lower functional avidity and an inability to efficiently stabilize the cIAP1-BUCR dimer required for robust autoubiquitylation [1]. Conversely, substituting Birinapant with first-generation bivalent mimetics introduces severe confounding variables; these older compounds exhibit pan-IAP antagonism that mimics triple IAP knockout lethality, causing profound in vivo toxicity[1]. Birinapant features a specific P2' structural modification that intentionally reduces its affinity for cIAP2 and XIAP, yielding a preferential cIAP1 degradation profile. This engineered selectivity is non-negotiable for researchers requiring a bivalent mechanism of action without the systemic toxicity that limits the dosing and duration of in vivo xenograft studies[2].
First-generation bivalent SMAC mimetics (e.g., Compound A) strongly inhibit cIAP1, cIAP2, and XIAP simultaneously, mimicking the lethal phenotype of triple IAP knockout models and severely restricting their use in live animal studies[1]. Birinapant was explicitly engineered with a P2' modification to decrease cIAP2 and XIAP potency, drastically improving its safety profile. In murine xenograft models, Birinapant can be safely formulated and administered intraperitoneally at sustained doses of 15–30 mg/kg, achieving significant tumor growth inhibition without the catastrophic systemic toxicity seen with generic pan-IAP bivalent substitutes [2].
| Evidence Dimension | Maximum tolerated in vivo dosing and viability |
| Target Compound Data | Birinapant: Viable and efficacious at 15–30 mg/kg (intraperitoneal) in murine models |
| Comparator Or Baseline | First-generation bivalent mimetics (e.g., Compound A): Induce triple IAP knockout-like lethality |
| Quantified Difference | Enables sustained high-dose in vivo administration vs. lethal systemic toxicity |
| Conditions | Murine xenograft models (e.g., UM-SCC-46/11B) |
Crucial for procurement in translational research where compound tolerability dictates the success and duration of long-term animal studies.
The preparation of highly concentrated master stocks is a frequent bottleneck when sourcing complex peptidomimetics, which often suffer from poor solubility. Birinapant demonstrates excellent processability in standard organic solvents, achieving a stable solubility of >40.3 mg/mL in anhydrous DMSO when subjected to mild warming (37°C) and brief ultrasonic agitation [1]. This high solubility threshold far exceeds the requirements for standard nanomolar cellular assays, allowing procurement teams to source the compound for large-scale, high-throughput screening workflows where concentrated, low-volume dispensing is mandatory.
| Evidence Dimension | Maximum stable stock concentration |
| Target Compound Data | Birinapant: >40.3 mg/mL in DMSO |
| Comparator Or Baseline | Standard complex peptidomimetics: Often limited to <10 mg/mL |
| Quantified Difference | Achieves >4x higher stock concentration capacity |
| Conditions | Anhydrous DMSO solvent, 37°C warming, ultrasonic agitation |
High solubility in standard organic solvents is critical for formulating concentrated master stocks for automated high-throughput screening and downstream in vivo vehicle preparation.
For precise mechanistic studies, a compound must selectively modulate its primary target without depleting related family members. In MDA-MB-231 breast cancer cell lines, Birinapant achieves >50% degradation of cIAP1 at a highly specific sub-nanomolar concentration of 1 nmol/L, while leaving total cIAP2 levels completely unaffected [1]. This sharp concentration threshold distinguishes Birinapant from non-selective pan-IAP antagonists, which degrade cIAP1 and cIAP2 equally. Consequently, Birinapant allows researchers to establish highly reproducible, cIAP1-specific knockout models without confounding cIAP2-related off-target effects.
| Evidence Dimension | Selective degradation threshold |
| Target Compound Data | Birinapant: >50% cIAP1 loss at 1 nmol/L with 0% effect on total cIAP2 |
| Comparator Or Baseline | Pan-IAP antagonists: Equal degradation of cIAP1 and cIAP2 |
| Quantified Difference | >50% differential in degradation between cIAP1 and cIAP2 at 1 nM |
| Conditions | MDA-MB-231 breast cancer cell line assays |
Allows researchers to establish highly reproducible, cIAP1-specific degradation models without confounding cIAP2-related off-target effects.
The choice between a monovalent and bivalent SMAC mimetic fundamentally alters target engagement. While monovalent mimetics (e.g., LCL161) bind single BIR domains, Birinapant’s bivalent structure allows it to simultaneously bridge two BIR domains [1]. This bivalent engagement yields exponentially higher functional avidity, enabling Birinapant to effectively stabilize the cIAP1-BUCR (BIR3-UBA-CARD-RING) dimer and promote rapid autoubiquitylation of cIAP1 in vitro at sub-nanomolar affinities (Kd < 1 nM)[1]. Monovalent substitutes cannot replicate this dimer stabilization, making Birinapant the required choice for assays dependent on complex formation.
| Evidence Dimension | Target engagement and dimer stabilization |
| Target Compound Data | Birinapant (Bivalent): Bridges two BIR domains, stabilizes cIAP1-BUCR dimer |
| Comparator Or Baseline | Monovalent mimetics (e.g., LCL161): Bind single BIR domains, cannot efficiently stabilize dimers |
| Quantified Difference | Bivalent structure provides dual-site engagement and dimer stabilization vs. single-site binding |
| Conditions | In vitro purified BIR3 domain and GFP-cIAP1 functional assays |
Dictates the choice of mimetic when the experimental design requires robust stabilization of the cIAP1-BUCR dimer and subsequent autoubiquitylation.
Leveraging Birinapant's engineered tolerability profile (viable at 15–30 mg/kg intraperitoneally), this compound is a highly suitable choice for long-term murine models of solid tumors (e.g., HNSCC, melanoma) where first-generation bivalent mimetics fail due to pan-IAP lethal toxicity [1].
Utilizing the precise 1 nmol/L concentration threshold, Birinapant is ideal for selectively degrading cIAP1 without affecting cIAP2 in breast cancer and leukemia cell lines, ensuring clean, reproducible mechanistic data free from off-target confounding [2].
Taking advantage of its >40.3 mg/mL DMSO solubility, Birinapant is highly effective for creating high-concentration master stocks required for automated dispensing in large-scale viability and compound library screening workflows[3].
Due to its bivalent structure that efficiently bridges BIR domains, Birinapant is a preferred bivalent reagent for studies aiming to stabilize IAP dimers and promote the formation of the apoptosis-inducing RIPK1:Caspase-8 complex in TNF-stimulated models[2].